Piperidine-2-ethylsulfonic acid amide
Overview
Description
Piperidine-2-ethylsulfonic acid amide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Mechanism of Action
Target of Action
Piperidine-2-ethylsulfonic acid amide is a derivative of piperidine, an essential heterocyclic system used in the production of various drugs . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been reported to inhibit inflammation and fibrosis by downregulating TGF-ß/SMAD signaling .
Biochemical Pathways
Piperidine derivatives are known to regulate multiple signaling molecules and pathways . They can affect cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, and more . They also regulate signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota
Pharmacokinetics
Piperidine derivatives are known to have various pharmacokinetic properties that affect their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Environmental factors can significantly impact the action of many drugs, including piperidine derivatives .
Biochemical Analysis
Biochemical Properties
Piperidine-2-ethylsulfonic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific context and concentration of this compound.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses, including changes in gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cells . Additionally, the degradation products of this compound may have distinct biological activities that contribute to its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the detoxification of xenobiotics, such as glutathione S-transferases (GSTs) . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been observed that this compound can be transported across cell membranes by organic anion transporters (OATs) . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize predominantly in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine-2-ethylsulfonic acid amide typically involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Piperidine+Ethylsulfonyl chloride→Piperidine-2-ethylsulfonic acid amide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine-2-ethylsulfonic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce various piperidine derivatives.
Scientific Research Applications
Piperidine-2-ethylsulfonic acid amide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group at the fourth position.
Piperidine-3-sulfonic acid: A piperidine derivative with a sulfonic acid group at the third position.
Uniqueness
Piperidine-2-ethylsulfonic acid amide is unique due to the presence of both the piperidine ring and the ethylsulfonic acid amide group
Properties
IUPAC Name |
2-piperidin-2-ylethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)6-4-7-3-1-2-5-9-7/h7,9H,1-6H2,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRHXUUEMKRRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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